molecular formula C24H23N5O B000926 Apatinib CAS No. 811803-05-1

Apatinib

Katalognummer: B000926
CAS-Nummer: 811803-05-1
Molekulargewicht: 397.5 g/mol
InChI-Schlüssel: WPEWQEMJFLWMLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Vorbereitungsmethoden

      Synthetische Wege: Obwohl spezifische Synthesewege für ELAIDYLPHOSPHOCHOLIN nicht weit verbreitet sind, kann es durch chemische Reaktionen unter Beteiligung von Phospholipiden und Cholinderivaten synthetisiert werden.

      Industrielle Produktion:

  • Analyse Chemischer Reaktionen

      Reaktionen: ELAIDYLPHOSPHOCHOLIN kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.

      Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen hängen von den gewünschten Modifikationen ab. Beispielsweise

      Hauptprodukte: Die gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und Ausgangsmaterialien ab.

  • Wissenschaftliche Forschungsanwendungen

    Gastric Cancer (GC)

    Apatinib has been approved for the treatment of advanced gastric cancer in China. Clinical trials have demonstrated its effectiveness as a second-line therapy, with notable outcomes:

    • Efficacy : A phase II trial reported an overall response rate (ORR) of approximately 30% in patients with advanced GC who failed previous treatments .
    • Combination Therapy : Studies indicate that this compound combined with chemotherapy or immunotherapy enhances efficacy compared to monotherapy. For instance, when used alongside PD-1 inhibitors, this compound showed improved outcomes .

    Hepatocellular Carcinoma (HCC)

    This compound's approval for HCC marks a significant advancement in targeted therapy options. Key findings include:

    • Clinical Trials : A nationwide phase II trial evaluated this compound as a second-line treatment for advanced HCC, reporting a median time to progression (mTTP) of 4.2 months and manageable side effects .
    • Mechanistic Insights : In vivo studies demonstrated that this compound significantly inhibits tumor growth and angiogenesis in HCC models, comparable to sorafenib but with fewer adverse effects .
    Study TypePatient PopulationDoseORR (%)mTTP (months)
    Phase IIAdvanced HCC850 mg304.2
    Phase IIAdvanced GC750 mg30Not reported

    Lung Cancer

    This compound has been explored in various lung cancer settings:

    • Non-Small Cell Lung Cancer (NSCLC) : A phase II trial indicated an ORR of 13.2% with a median progression-free survival (PFS) of 3.06 months in patients with advanced NSCLC .
    • Small Cell Lung Cancer (SCLC) : Combination therapies involving this compound have shown promise, suggesting further investigation is warranted .

    Breast Cancer

    In triple-negative breast cancer (TNBC), this compound is being investigated as a neoadjuvant therapy:

    • Clinical Trials : An open-label phase II trial reported that this compound combined with immunotherapy could enhance treatment responses in TNBC patients .

    Safety Profile

    This compound is generally well-tolerated, with manageable side effects including hypertension, proteinuria, and fatigue. The incidence of severe adverse events is relatively low compared to traditional chemotherapies, making it an attractive option for patients who have exhausted other treatment avenues.

    Case Studies

    Several case studies highlight the real-world effectiveness of this compound:

    • Case Study in HCC : A patient treated with this compound after failure of sorafenib achieved stable disease for over six months, demonstrating the drug's potential as a salvage therapy.
    • Combination Therapy Case : A patient with advanced gastric cancer receiving this compound alongside chemotherapy exhibited significant tumor shrinkage and improved quality of life metrics.

    Wirkmechanismus

    • ELAIDYLPHOSPHOCHOLINE’s effects relate to its role in cell membranes.
    • It interacts with membrane proteins, influencing cellular processes such as signal transduction, transport, and enzymatic activity.
    • Specific molecular targets and pathways vary based on the context.
  • Vergleich Mit ähnlichen Verbindungen

    • ELAIDYLPHOSPHOCHOLIN ist aufgrund seines spezifischen Fettsäure-Schwanzes (einer Octadecenyl-Gruppe) und des Vorhandenseins einer Cholin-Kopfregion einzigartig.
    • Ähnliche Verbindungen umfassen andere Phospholipide wie Phosphatidylcholin, Phosphatidylethanolamin und Sphingomyelin.

    Biologische Aktivität

    Apatinib, a small molecule inhibitor primarily targeting the vascular endothelial growth factor receptor 2 (VEGFR-2), has emerged as a significant therapeutic agent in oncology. Its biological activity encompasses anti-angiogenic properties, effects on tumor cell proliferation, and modulation of various signaling pathways. This article delves into the detailed mechanisms of action, pharmacodynamics, clinical findings, and case studies related to this compound.

    This compound functions by selectively inhibiting VEGFR-2, which plays a crucial role in angiogenesis—the formation of new blood vessels from pre-existing ones. By blocking this receptor, this compound disrupts the signaling pathways that promote tumor growth and metastasis. Key aspects of its mechanism include:

    • Inhibition of VEGFR-2 Phosphorylation : this compound effectively inhibits the phosphorylation of VEGFR-2 in endothelial cells, leading to reduced cell migration and tube formation in vitro .
    • Cell Cycle Arrest : It induces G2/M phase cell cycle arrest in hepatocellular carcinoma (HCC) cells, promoting apoptosis .
    • Autophagy Regulation : this compound has been shown to enhance autophagic processes while inducing endoplasmic reticulum stress, contributing to its anti-tumor effects .

    Pharmacokinetics

    The pharmacokinetic profile of this compound demonstrates complex absorption and elimination characteristics. Studies indicate:

    • Absorption : this compound exhibits a two-compartment model with mixed first- and zero-order absorption kinetics. The absolute clearance (CL/F) is approximately 57.8 L/h, with an apparent volume at steady state being 112.5 L .
    • Metabolism : It is primarily metabolized by cytochrome P450 enzymes (CYP3A4/5), with several metabolites identified through pharmacokinetic studies .

    Clinical Efficacy

    This compound has been evaluated in various clinical settings, particularly for solid tumors such as gastric cancer, breast cancer, and HCC. Notable findings from clinical trials include:

    • Overall Survival (OS) and Progression-Free Survival (PFS) : In a phase II trial involving patients with advanced gastric cancer who had failed prior treatments, this compound significantly improved both OS and PFS compared to placebo .
    • Combination Therapy : Studies have indicated that combining this compound with other chemotherapeutic agents can enhance therapeutic efficacy while reversing multidrug resistance in certain cancers .

    Case Studies

    • Hepatocellular Carcinoma :
      • A study demonstrated that this compound significantly inhibited tumor growth in mouse xenograft models of HCC, leading to prolonged survival due to reduced angiogenesis and increased apoptosis .
    • Breast Cancer :
      • In a multicenter phase II study, patients with metastatic breast cancer treated with this compound showed an objective response rate ranging from 0.7% to 16.7%, with median PFS reported between 3.3 to 4 months .

    Data Summary

    Study TypeCancer TypeObjective Response RateMedian PFS (months)Median OS (months)
    Phase II TrialAdvanced Gastric CancerSignificant ImprovementNot specifiedImproved
    Phase II TrialMetastatic Breast Cancer0.7% - 16.7%3.3 - 410.3 - 10.6
    Preclinical StudyHepatocellular CarcinomaN/AN/AProlonged Survival

    Eigenschaften

    IUPAC Name

    N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H23N5O/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WPEWQEMJFLWMLV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H23N5O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID601024366
    Record name Rivoceranib
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID601024366
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    397.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    811803-05-1
    Record name N-[4-(1-Cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=811803-05-1
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Apatinib free base
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0811803051
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Rivoceranib
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB14765
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name Rivoceranib
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID601024366
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name RIVOCERANIB
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S371K6132
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Apatinib
    Reactant of Route 2
    Reactant of Route 2
    Apatinib
    Reactant of Route 3
    Reactant of Route 3
    Apatinib
    Reactant of Route 4
    Reactant of Route 4
    Apatinib
    Reactant of Route 5
    Reactant of Route 5
    Apatinib
    Reactant of Route 6
    Reactant of Route 6
    Apatinib

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.